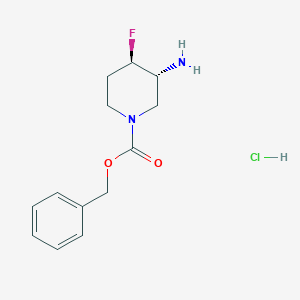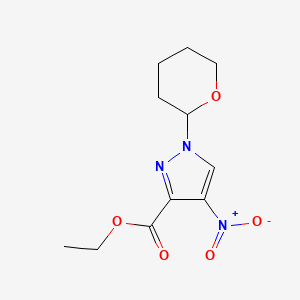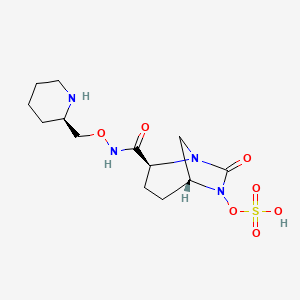
4-Bromo-3-ethylthiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-ethylthiophene-2-carbonitrile is a chemical compound with the molecular formula C7H6BrNS and a molecular weight of 216.1 g/mol . It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
The synthesis of 4-Bromo-3-ethylthiophene-2-carbonitrile typically involves the bromination of 3-ethylthiophene-2-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
4-Bromo-3-ethylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene ring .
Aplicaciones Científicas De Investigación
4-Bromo-3-ethylthiophene-2-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-ethylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the specific biological system and the functional groups present on the thiophene ring .
Comparación Con Compuestos Similares
4-Bromo-3-ethylthiophene-2-carbonitrile can be compared with other thiophene derivatives such as:
4-Bromo-N-ethylthiophene-2-carboxamide: This compound has a similar structure but with an amide group instead of a nitrile group.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This derivative contains additional functional groups, including a formyl and a phenyl group, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C7H6BrNS |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
4-bromo-3-ethylthiophene-2-carbonitrile |
InChI |
InChI=1S/C7H6BrNS/c1-2-5-6(8)4-10-7(5)3-9/h4H,2H2,1H3 |
Clave InChI |
KPPALDADQVQLGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC=C1Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)

![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)




![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)

![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)


![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)
